molecular formula C17H15N3O B2985324 2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 922928-52-7

2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B2985324
CAS No.: 922928-52-7
M. Wt: 277.327
InChI Key: SAJDLIPPNWWYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.327. The purity is usually 95%.
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Scientific Research Applications

Water Oxidation Catalysis

A study by Zong and Thummel (2005) discussed the synthesis of a new family of Ru complexes with ligands similar to 2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one, showing potential applications in water oxidation. These complexes exhibit significant oxygen evolution activity in aqueous solutions, highlighting their potential for catalytic water splitting applications (Zong & Thummel, 2005).

Microwave-Assisted Organic Synthesis

Research by Hoogenboom, Moore, and Schubert (2006) explores the microwave-assisted synthesis of pyridazines, including compounds related to this compound. This methodology accelerates the synthesis of these compounds, offering a faster route for producing materials with potential applications in medicinal chemistry and materials science (Hoogenboom, Moore, & Schubert, 2006).

Metal Coordination Chemistry

A study by Hayibor, Sunatsuki, and Suzuki (2022) demonstrates the selective formation of unsymmetric multidentate azine-based ligands in Nickel(II) complexes. These findings suggest the potential of such ligands, akin to this compound, in developing novel metal-organic frameworks and coordination compounds with unique properties (Hayibor, Sunatsuki, & Suzuki, 2022).

Hydrogen Bonded Crystal Engineering

Duong, Métivaud, Maris, and Wuest (2011) investigated surrogates of 2,2′-bipyridine, including structures similar to this compound, for their ability to chelate Ag(I) ions and create metallotectons. This research underlines the compound's potential in designing hydrogen-bonded crystal structures for material science applications (Duong, Métivaud, Maris, & Wuest, 2011).

Chemical and Pharmacological Activities

Eljazi Al-Afaleq and Abubshait (2001) synthesized novel pyrazolo[3,4-d]-pyrimidines and 1,2,4-triazolo[5,1-f]pyrimidines starting from precursors like this compound. These compounds are expected to exhibit significant chemical and pharmacological activities, indicating potential applications in drug development (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Properties

IUPAC Name

6-(4-methylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13-2-4-15(5-3-13)16-6-7-17(21)20(19-16)12-14-8-10-18-11-9-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJDLIPPNWWYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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